7-Bromo-2-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine
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Overview
Description
7-Bromo-2-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine: is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents . The presence of both bromine and chlorine atoms in its structure makes it a valuable compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine can be achieved through several methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in high yields within a short reaction time . Another method involves the quaternization of 4-amino-4H-1,2,4-triazole with γ-bromodipnones, followed by cyclization in the presence of bases .
Industrial Production Methods: Industrial production of this compound typically involves large-scale microwave-assisted synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-2-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form different derivatives, and reduction reactions can modify its structure further.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed: The major products formed from these reactions include various substituted triazolopyridines, which can have different biological activities and applications .
Scientific Research Applications
Chemistry: In chemistry, 7-Bromo-2-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: This compound has shown promise in medicinal chemistry as a potential therapeutic agent. It exhibits activities such as acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors. These activities make it a candidate for the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .
Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals .
Mechanism of Action
The mechanism of action of 7-Bromo-2-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, as a JAK1 and JAK2 inhibitor, it interferes with the JAK-STAT signaling pathway, which is crucial for various cellular processes, including cell growth and immune response . The compound’s ability to act as an inverse agonist for RORγt suggests its potential role in modulating immune responses .
Comparison with Similar Compounds
- 7-Bromo-2-methoxy-[1,2,4]triazolo[1,5-a]pyridine
- 7-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Comparison: Compared to these similar compounds, 7-Bromo-2-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine stands out due to its unique combination of bromine and chlorine atoms, which enhances its reactivity and potential biological activities. Its structure allows for a wide range of chemical modifications, making it a versatile compound in both research and industrial applications .
Properties
Molecular Formula |
C12H7BrClN3 |
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Molecular Weight |
308.56 g/mol |
IUPAC Name |
7-bromo-2-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C12H7BrClN3/c13-9-5-6-17-11(7-9)15-12(16-17)8-1-3-10(14)4-2-8/h1-7H |
InChI Key |
ZOLZYZKXGNLWDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN3C=CC(=CC3=N2)Br)Cl |
Origin of Product |
United States |
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